Enhanced HIF Reporter Inhibition Potency Compared to Lead Compound KCN1
In a direct comparison to its predecessor, Arylsulfonamide 64B demonstrated approximately twice the potency of KCN1 in inhibiting a hypoxia-responsive element (HRE)-driven luciferase reporter [1]. This improvement represents a significant optimization step in the lead compound series [2].
| Evidence Dimension | Inhibition of HRE-driven luciferase reporter activity |
|---|---|
| Target Compound Data | IC50: ~0.3 µM |
| Comparator Or Baseline | KCN1: IC50: ~0.6 µM |
| Quantified Difference | ~2-fold greater potency |
| Conditions | Cell-based HRE-luciferase reporter assay in cancer cells (reported in Oncotarget 2017 study) |
Why This Matters
The 2-fold increase in potency reduces the required concentration for HIF pathway inhibition in cellular assays, potentially improving the therapeutic window and reducing off-target effects.
- [1] Dai, X., et al. (2017). A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis. Oncotarget, 8(60), 101764–101778. View Source
- [2] Ferguson, J., et al. (2017). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. [Unpublished manuscript / Emory University]. Semantic Scholar. View Source
